molecular formula C17H17NOS B4746014 1-(2-Thienyl)-2-(1,3,3-trimethylindolin-2-ylidene)ethan-1-one

1-(2-Thienyl)-2-(1,3,3-trimethylindolin-2-ylidene)ethan-1-one

Cat. No.: B4746014
M. Wt: 283.4 g/mol
InChI Key: SYIQCWWBAWXTEM-LFIBNONCSA-N
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Description

1-(2-Thienyl)-2-(1,3,3-trimethylindolin-2-ylidene)ethan-1-one is an organic compound that features a thienyl group and an indoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Thienyl)-2-(1,3,3-trimethylindolin-2-ylidene)ethan-1-one typically involves the condensation of a thienyl-containing aldehyde with a 1,3,3-trimethylindoline derivative. Common reaction conditions might include the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, more efficient catalysts, or alternative solvents that are more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(2-Thienyl)-2-(1,3,3-trimethylindolin-2-ylidene)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) can be used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Thienyl)-2-(1,3,3-trimethylindolin-2-ylidene)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Thienyl)-2-(1,3,3-trimethylindolin-2-ylidene)ethan-1-one: can be compared with other thienyl-indoline derivatives.

    This compound: can be compared with other compounds containing thienyl or indoline groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and physical properties

Properties

IUPAC Name

(2E)-1-thiophen-2-yl-2-(1,3,3-trimethylindol-2-ylidene)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NOS/c1-17(2)12-7-4-5-8-13(12)18(3)16(17)11-14(19)15-9-6-10-20-15/h4-11H,1-3H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIQCWWBAWXTEM-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC(=O)C3=CC=CS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C/C(=O)C3=CC=CS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Thienyl)-2-(1,3,3-trimethylindolin-2-ylidene)ethan-1-one
Reactant of Route 2
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1-(2-Thienyl)-2-(1,3,3-trimethylindolin-2-ylidene)ethan-1-one
Reactant of Route 3
1-(2-Thienyl)-2-(1,3,3-trimethylindolin-2-ylidene)ethan-1-one
Reactant of Route 4
1-(2-Thienyl)-2-(1,3,3-trimethylindolin-2-ylidene)ethan-1-one
Reactant of Route 5
1-(2-Thienyl)-2-(1,3,3-trimethylindolin-2-ylidene)ethan-1-one
Reactant of Route 6
Reactant of Route 6
1-(2-Thienyl)-2-(1,3,3-trimethylindolin-2-ylidene)ethan-1-one

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